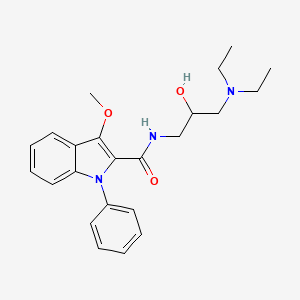
Eproxindine
概述
描述
环氧丙啶是一种化学化合物,以其独特的特性和在各个领域的应用而闻名。它经常被研究其在科学研究中的潜在用途,特别是在化学和生物学领域。该化合物的结构和反应性使其成为研究人员探索新的合成途径和应用的兴趣对象。
准备方法
环氧丙啶的合成涉及多个步骤,包括中间体的制备和最终化合物。 一种常用的方法是通过空气对乙烯进行催化氧化,这是一种生产环氧化物的典型工业过程 . 反应条件通常需要特定的催化剂和受控的环境,以确保获得所需产物,其纯度和产率很高。
化学反应分析
环氧丙啶经历各种化学反应,包括氧化、还原和取代。 该化合物以其开环反应而闻名,这些反应可以根据反应条件通过 S_N1 或 S_N2 机制进行 . 这些反应中常用的试剂包括酸、碱和亲核试剂。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
环氧丙啶在科学研究中具有广泛的应用。在化学领域,它被用作合成其他化合物的中间体。在生物学领域,它被研究其对各种生物途径的潜在影响。 该化合物的独特特性使其成为探索新的治疗剂和工业应用的研究人员的宝贵工具 .
作用机制
环氧丙啶的作用机制涉及其与特定分子靶标和途径的相互作用。虽然关于其确切机制的详细资料有限,但已知它是通过与各种酶和受体相互作用来发挥作用。 这些相互作用会导致细胞过程和生物反应发生变化 .
相似化合物的比较
环氧丙啶可以与其他类似的化合物进行比较,例如其他环氧化物和环氧乙烷。这些化合物具有相似的结构特征和反应性模式,但它们在具体的应用和性质上可能有所不同。
生物活性
Eproxindine is an antiarrhythmic compound that has garnered attention due to its biological activity and the associated safety concerns observed during clinical trials. This article delves into its pharmacological properties, mechanisms of action, and documented case studies that highlight both its therapeutic potential and risks.
Pharmacological Profile
This compound is classified as an antiarrhythmic agent, primarily targeting cardiac arrhythmias. Its mechanism of action involves the modulation of ion channels, particularly sodium channels, which are crucial for cardiac electrical activity. By influencing these channels, this compound helps restore normal heart rhythm.
- Ion Channel Modulation : this compound inhibits sodium channels, which reduces excitability in cardiac tissues, thereby stabilizing the cardiac membrane potential.
- Antiarrhythmic Effects : It has been shown to be effective in treating various types of arrhythmias by prolonging the refractory period in cardiac tissues.
Clinical Studies and Findings
The clinical evaluation of this compound has been marked by significant findings and some tragic outcomes. Notably, a volunteer in a clinical trial experienced a sudden cardiorespiratory arrest, which raised concerns about the drug's safety profile.
Case Study Overview
- Incident Report : In a clinical study conducted in 1985, a volunteer died after receiving this compound. The autopsy suggested a possible drug interaction with flupenthixol, another medication administered shortly before the trial .
- Safety Concerns : This incident prompted a reevaluation of safety protocols in drug testing, emphasizing the importance of comprehensive medical history disclosure among participants .
Toxicological Insights
The toxicological profile of this compound indicates a steep dose-response curve with significant variability in responses among different species. Studies have shown that while some animal models exhibit minor side effects at certain concentrations, humans may experience severe adverse effects at similar or lower doses.
Toxicity Data Table
| Species | Observed Effects | Dose (mg/kg) | Cmax (ng/mL) |
|---|---|---|---|
| Rats | Minor side effects | 0.5 | 600 |
| Dogs | Serious irreversible side effects | 0.5 | 5000-50000 |
| Monkeys | Severe CNS effects | 0.5 | 6000 |
| Humans | Cardiac arrest (case study) | N/A | N/A |
Research Findings
Research on this compound has revealed critical insights into its pharmacodynamics and pharmacokinetics:
- Pharmacokinetics : this compound exhibits variable absorption rates and bioavailability across species, complicating predictions about human responses based on animal data.
- Pharmacodynamics : Initial studies indicated promising antiarrhythmic effects; however, the lack of comprehensive receptor profiling raised concerns regarding unanticipated side effects .
属性
CAS 编号 |
83200-08-2 |
|---|---|
分子式 |
C23H29N3O3 |
分子量 |
395.5 g/mol |
IUPAC 名称 |
N-[3-(diethylamino)-2-hydroxypropyl]-3-methoxy-1-phenylindole-2-carboxamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)16-18(27)15-24-23(28)21-22(29-3)19-13-9-10-14-20(19)26(21)17-11-7-6-8-12-17/h6-14,18,27H,4-5,15-16H2,1-3H3,(H,24,28) |
InChI 键 |
JZQYAVBXJCQSOK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O |
规范 SMILES |
CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O |
Key on ui other cas no. |
85793-29-9 |
同义词 |
eproxindine eproxindine hydrochloride |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














